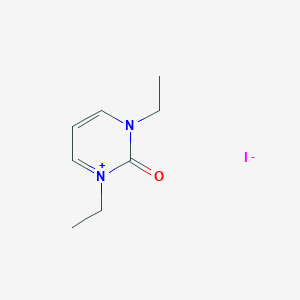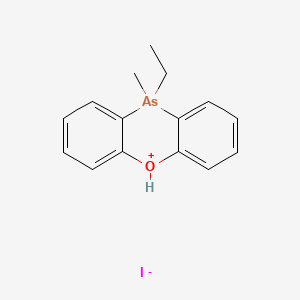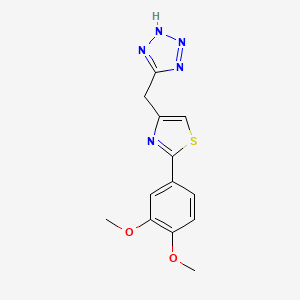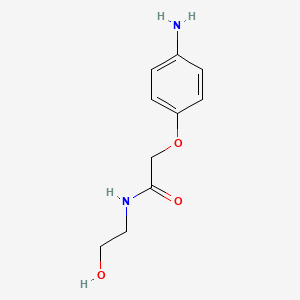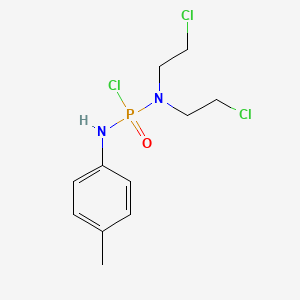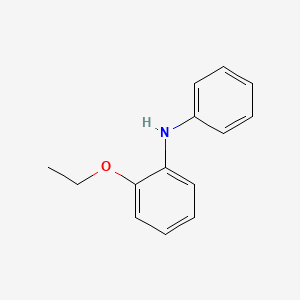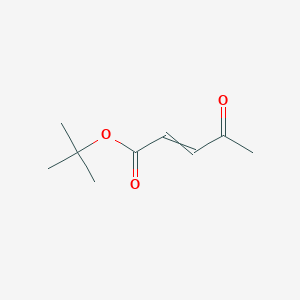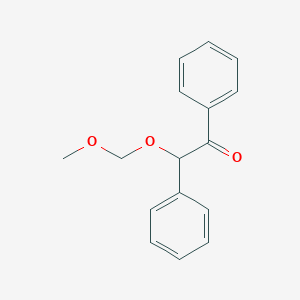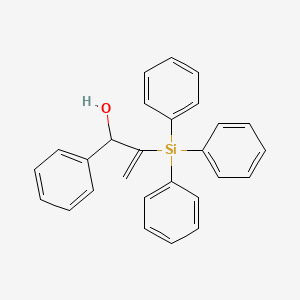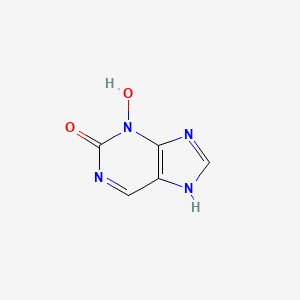
Purin-2(3H)-one, 3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purin-2(3H)-one, 3-hydroxy- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its structural similarity to nucleobases, which are the building blocks of nucleic acids such as DNA and RNA. The presence of a hydroxyl group at the third position of the purin-2(3H)-one ring enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Purin-2(3H)-one, 3-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.
Industrial Production Methods
Industrial production of Purin-2(3H)-one, 3-hydroxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Purin-2(3H)-one, 3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The hydrogen atoms on the purine ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purin-2(3H)-one, 3-oxo-, while substitution reactions can produce a variety of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Purin-2(3H)-one, 3-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying nucleic acid interactions.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of Purin-2(3H)-one, 3-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopurine: A purine analog used as a fluorescent molecular marker in nucleic acid research.
Adenine: A nucleobase that pairs with thymine in DNA and uracil in RNA.
Guanine: Another nucleobase that pairs with cytosine in both DNA and RNA.
Uniqueness
Purin-2(3H)-one, 3-hydroxy- is unique due to the presence of the hydroxyl group at the third position, which significantly alters its chemical reactivity and biological activity compared to other purine derivatives. This structural feature makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
54643-52-6 |
|---|---|
Formule moléculaire |
C5H4N4O2 |
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
3-hydroxy-7H-purin-2-one |
InChI |
InChI=1S/C5H4N4O2/c10-5-6-1-3-4(9(5)11)8-2-7-3/h1-2,11H,(H,7,8) |
Clé InChI |
KHVYUEUWUXXHEL-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=O)N(C2=C1NC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)
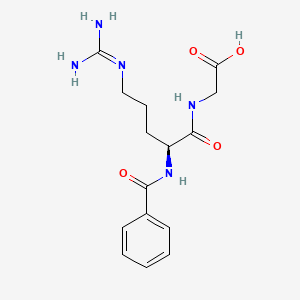
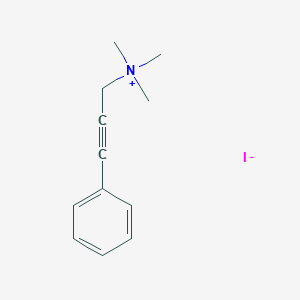
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
